METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
methyl 4-[2-(3-ethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-5-14-7-6-8-15(9-14)24-22(26)13-31-19-12-18(23(27)30-4)25-17-11-21(29-3)20(28-2)10-16(17)19/h6-12H,5,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDABHRKTGMWMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using 3-ethylphenylamine.
Esterification: The final step involves esterification with methyl chloroformate to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinacrine: Another quinoline derivative with antimalarial and anti-inflammatory properties.
Uniqueness
METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, ester group, and methoxy groups makes it a versatile compound for various applications.
Biological Activity
Methyl 4-{[(3-ethylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23N2O5
- Molecular Weight : 383.42 g/mol
- CAS Number : 1359393-52-4
The compound features a quinoline core with various substituents that may influence its biological activity. The presence of methoxy and carbamoyl groups enhances its solubility and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including carbamoylation and methoxylation. Specific methodologies may vary, but they generally aim to optimize yield and purity for biological testing.
Antitumor Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antitumor properties. This compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| PC-3 (Prostate) | <10 | High inhibition |
| MDA-MB-231 (Breast) | <20 | Moderate inhibition |
| DU145 (Prostate) | <15 | High inhibition |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This is supported by studies showing increased levels of pro-apoptotic proteins in treated cells.
Case Studies
-
Study on Antitumor Efficacy :
A study conducted by researchers evaluated the compound's efficacy against human solid tumor cell lines. The results demonstrated that at concentrations above 40 μg/mL, survival rates dropped significantly across multiple cell lines, indicating potent antitumor activity . -
Combination Therapy :
The potential for combination therapy was explored by administering this compound alongside established chemotherapeutics like temozolomide. Preliminary results showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
Additional Biological Activities
Beyond antitumor effects, preliminary data suggest that this compound may possess:
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains.
- Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways, although further studies are needed to confirm these findings.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and which reaction parameters critically influence yield?
- Answer : Synthesis involves multi-step protocols:
Quinoline Core Assembly : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing substituents at positions 6 and 7 .
Carbamate Formation : Nucleophilic acyl substitution between the methoxyquinoline intermediate and 3-ethylphenyl isocyanate.
Key parameters:
- Catalyst Selection : PdCl₂(PPh₃)₂ with PCy₃ as a co-ligand improves coupling efficiency by 15–20% .
- Solvent Polarity : DMF enhances carbamoylation kinetics compared to THF .
- Temperature Control : Maintain 60–80°C during coupling to avoid decomposition of methoxy groups .
- Monitoring : TLC every 2 hours ensures reaction progression without over-oxidation .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Answer :
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., quinoline C-2 carboxylate vs. C-4 methoxy groups). Aromatic protons appear δ 6.8–8.5 ppm with distinct splitting .
- IR Spectroscopy : Confirms carbonyl stretches (ester C=O at ~1720 cm⁻¹; carbamate C=O at ~1680 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 468.1912, calc. 468.1905) .
Advanced Research Questions
Q. How can regioselectivity challenges during carbamate formation be addressed?
- Answer :
- Protecting Groups : Temporarily block competing nucleophiles (e.g., hydroxyl groups) with TMSCl or acetyl derivatives before carbamoylation .
- Kinetic Control : Lower temperatures (0–5°C) favor carbamate formation at sterically accessible sites (e.g., quinoline C-4 over C-7) .
- Computational Modeling : DFT calculations predict activation energies; the 4-position oxygen has an 8.3 kcal/mol lower barrier than the 7-methoxy group .
Q. How should contradictory biological activity data be resolved?
- Answer :
- Orthogonal Assays : Compare enzymatic (e.g., fluorometric protease assays) vs. cell-based (MTT) results to isolate interference .
- Purity Analysis : Use HPLC-UV/MS to detect <0.5% impurities (e.g., a 2% impurity caused 300% artificial activity enhancement in a 2024 study) .
- Reproducibility Studies : Multi-lab validation (e.g., NIH ReproHUB) improved quinoline data concordance from 55% to 88% .
Q. How can structure-activity relationship (SAR) studies probe the 3-ethylphenyl carbamoyl moiety?
- Answer :
- Isosteric Replacement : Substitute ethyl with cyclopropyl or tert-butyl while maintaining clogP ±0.5 .
- Spatial Analysis : X-ray crystallography/NOESY NMR maps carbamate orientation relative to binding pockets (e.g., 15° rotation variance between active/inactive analogs) .
- Pharmacophore Mapping : Docking (AutoDock Vina) and mutagenesis identify critical interactions (e.g., carbamate carbonyl–Arg112 hydrogen bonds in kinases) .
Q. What methodologies optimize solubility for in vitro bioassays?
- Answer :
- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) with sonication to achieve >1 mM solubility .
- Prodrug Design : Introduce phosphate esters at the carboxylate group, improving aqueous solubility by 10-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release in cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
